molecular formula C8H7ClN2O2 B5823501 N-(4-chlorophenyl)-2-(hydroxyimino)acetamide CAS No. 65798-06-3

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide

Cat. No. B5823501
CAS RN: 65798-06-3
M. Wt: 198.60 g/mol
InChI Key: HPTQNIZSFRLFIU-BJMVGYQFSA-N
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Description

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, also known as CPHOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPHOA is a white crystalline solid that is soluble in water and organic solvents. It has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is not fully understood. However, it has been suggested that N-(4-chlorophenyl)-2-(hydroxyimino)acetamide inhibits the activity of enzymes involved in the biosynthesis of certain compounds in microorganisms, fungi, and viruses. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, fungi, and viruses. It has also been shown to reduce inflammation and pain. In addition, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-(hydroxyimino)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria. Another advantage is its low toxicity. N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has been shown to have low toxicity in animal studies. However, one of the limitations of using N-(4-chlorophenyl)-2-(hydroxyimino)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the structure-activity relationship of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide and its derivatives. This can help in the development of new compounds with improved antimicrobial, antifungal, and antiviral properties. In addition, the study of the mechanism of action of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide can lead to the development of new drugs for the treatment of various diseases. Finally, the study of the toxicity of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide and its derivatives can help in the development of safe drugs for use in humans.

Synthesis Methods

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide can be synthesized using different methods. One of the most common methods is the reaction between 4-chlorobenzaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to obtain N-(4-chlorophenyl)-2-(hydroxyimino)acetamide. Another method involves the reaction between 4-chlorobenzaldehyde and hydroxylamine sulfate in the presence of sodium acetate and acetic acid.

Scientific Research Applications

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

(2E)-N-(4-chlorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQNIZSFRLFIU-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216209
Record name Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65798-06-3, 17122-56-4
Record name Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65798-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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